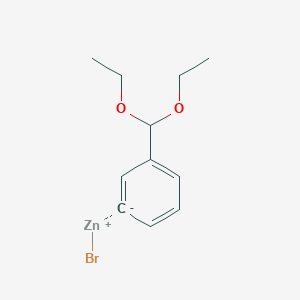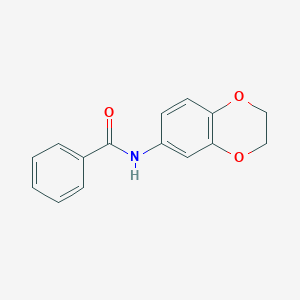
N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is a compound that features a benzamide group attached to a 2,3-dihydro-1,4-benzodioxin moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide typically involves the reaction of 1,4-benzodioxane-6-amine with benzoyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-substituted benzamides.
Applications De Recherche Scientifique
N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide has been explored for various scientific research applications:
Medicinal Chemistry: Potential therapeutic agents for diseases such as Alzheimer’s.
Biology: Inhibition of enzymes like cholinesterase and lipoxygenase.
Materials Science: Used in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This can lead to therapeutic effects such as the reduction of symptoms in neurodegenerative diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to inhibit certain enzymes and its potential therapeutic applications make it a compound of significant interest in scientific research.
Propriétés
Formule moléculaire |
C15H13NO3 |
|---|---|
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide |
InChI |
InChI=1S/C15H13NO3/c17-15(11-4-2-1-3-5-11)16-12-6-7-13-14(10-12)19-9-8-18-13/h1-7,10H,8-9H2,(H,16,17) |
Clé InChI |
DDWSMYWTXCCWEV-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3 |
Solubilité |
>38.3 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


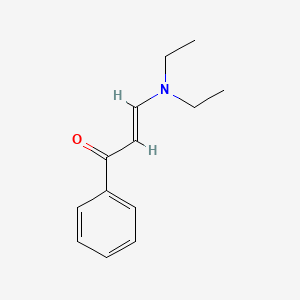

![(6S,6'S)-2,2'-(Hydrazine-1,2-diyl)bis(N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine)](/img/structure/B14896456.png)
![(2'-(Diethyl(methyl)silyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14896462.png)
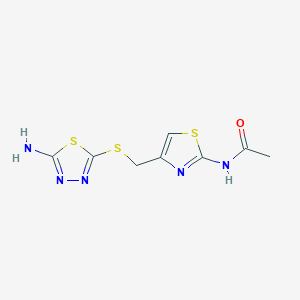


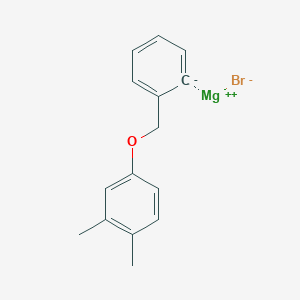
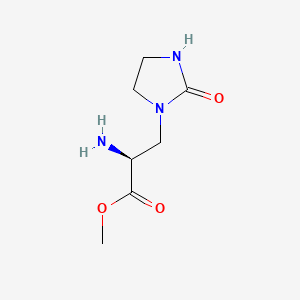
![Methyl 3-amino-2-fluoro-3'-methyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14896489.png)
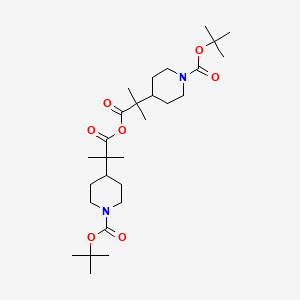
![8-(3-Isopropyl-1,2,4-thiadiazol-5-YL)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14896494.png)
![7-Bromo-6-chloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one](/img/structure/B14896500.png)
